Superior Cytotoxic Potency Against AML Cell Lines Compared to Alternative Payloads
In a direct head-to-head comparison using a modular streptavidin-drug conjugate platform, SGD-1882 was identified as the most effective payload for targeting acute myeloid leukemia (AML) cells among four different small-molecule payloads evaluated . While specific comparator IC50 data from this study is not available in the public domain, this finding establishes SGD-1882 as the superior cytotoxic warhead within the tested panel. Supporting this, independent in vitro studies on isolated AML cells show that SGD-1882 exhibits picomolar potency (e.g., IC50 of 0.14 pM against a specific AML cell line) . This extreme potency is a direct consequence of its efficient DNA cross-linking mechanism.
| Evidence Dimension | Cytotoxic potency (payload selection efficacy) |
|---|---|
| Target Compound Data | Identified as the 'most effective' payload for targeting mouse and human HSCs and AML cells in a screen of four distinct payloads. |
| Comparator Or Baseline | Three other undisclosed small-molecule payloads evaluated in the same SAv-drug conjugate platform. |
| Quantified Difference | Ranked highest for efficacy against HSC and AML targets. |
| Conditions | Evaluation of CD45-targeted ADCs using a streptavidin-drug conjugate platform. |
Why This Matters
Selecting SGD-1882 for an ADC program targeting AML increases the probability of achieving potent, targeted cell killing in preclinical models, directly translating to a higher likelihood of therapeutic success.
